Alestramustine

Übersicht

Beschreibung

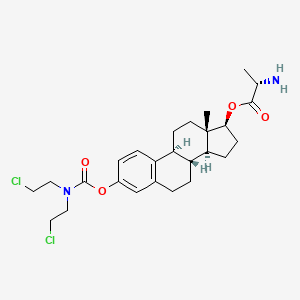

It is the L-alanine ester of estramustine, which is a combination of the nitrogen mustard normustine coupled via a carbamate to the estrogen estradiol . Alestramustine acts as a prodrug to estramustine and also forms estradiol as a byproduct . The drug, via its active metabolites, binds to microtubule-associated proteins and β-tubulin, interfering with microtubule function and thereby inhibiting cell division .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Alestramustine wird durch Veresterung von Estramustin mit L-Alanin synthetisiert. Das Verfahren beinhaltet die Reaktion von Estradiol mit Bis(2-chlorethyl)carbamat zur Bildung von Estramustin, das dann mit L-Alanin verestert wird, um this compound zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Reaktion wird typischerweise in einer kontrollierten Umgebung durchgeführt, um Kontamination und Abbau der Verbindung zu verhindern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Alestramustine durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hydrolyse: Die Esterbindung in this compound kann hydrolysiert werden, um Estramustin und L-Alanin zu bilden.

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Estradiol-Rest.

Substitution: Die Chlorethylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Typischerweise unter wässrigen sauren oder basischen Bedingungen durchgeführt.

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Substitution: Nukleophile wie Thiole und Amine können unter milden Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Hydrolyse: Estramustin und L-Alanin.

Oxidation: Oxidierte Derivate von Estradiol.

Substitution: Substituierte Derivate von this compound.

Wissenschaftliche Forschungsanwendungen

Prostate Cancer Treatment

Alestramustine has been investigated extensively for its efficacy in treating hormone-refractory prostate cancer (HRPC). Clinical studies indicate that it can lead to significant declines in prostate-specific antigen (PSA) levels and improve overall survival rates.

Key Findings:

- A study reported a PSA response rate of 42.9% in patients treated with this compound combined with docetaxel .

- Another trial showed median overall survival rates of up to 19.7 months in HRPC patients receiving this compound therapy .

Combination Therapy

This compound is often used in combination with other chemotherapeutic agents to enhance efficacy. Its synergistic effects when paired with docetaxel have been documented, providing improved outcomes compared to monotherapy.

Combination Therapy Results:

- In a randomized phase II study, patients receiving this compound and docetaxel exhibited higher objective response rates compared to those receiving docetaxel alone .

Efficacy in Clinical Trials

Several clinical trials have focused on this compound’s role in advanced prostate cancer treatment:

| Study | Population | Treatment | PSA Response Rate | Overall Survival |

|---|---|---|---|---|

| Hirano et al. | 29 HRPC patients | Estramustine monotherapy | >50% in 24% of patients | 72% at 1 year |

| Hoosier Oncology Group | 32 HRPC patients | This compound + Docetaxel | 42.9% | 19.7 months |

These studies illustrate the compound's potential as an effective treatment option for advanced prostate cancer.

Safety Profile

This compound has demonstrated a manageable safety profile, with common adverse effects including nausea and fatigue. Serious adverse events are rare but can include hematologic toxicities .

Wirkmechanismus

Alestramustine acts as a prodrug to estramustine, which is a combination of estradiol and nitrogen mustard. The nitrogen mustard component alkylates DNA and other cellular components, causing DNA strand breaks and misscoding events. This leads to apoptosis and cell death. The estrogen component allows selective concentration in estrogen receptor-positive cells, such as those in the prostate and breast .

Vergleich Mit ähnlichen Verbindungen

Estramustine: A direct precursor to alestramustine, with similar cytostatic properties.

Estradiol: The estrogen component of this compound, used in various hormonal therapies.

Normustine: The nitrogen mustard component, known for its alkylating properties.

Uniqueness: this compound’s uniqueness lies in its dual action as both an estrogen and a cytostatic agent. This dual functionality allows it to target hormone-sensitive cancers more effectively by combining the properties of estradiol and nitrogen mustard .

Biologische Aktivität

Alestramustine is a novel antineoplastic cytostatic agent, primarily recognized for its role in disrupting microtubule function. It achieves this by binding to microtubule-associated proteins and β-tubulin, similar to other agents in its class, such as estramustine. This mechanism of action positions this compound as a potential therapeutic option in various cancer treatments, particularly in cases resistant to conventional therapies.

This compound operates by interfering with microtubule dynamics, crucial for cell division and stability. The binding to β-tubulin leads to the stabilization of microtubules, which can inhibit mitosis and induce apoptosis in rapidly dividing cancer cells . The specificity of this compound's action against microtubules makes it distinct from other chemotherapeutic agents that may also target DNA or other cellular components.

Efficacy in Cancer Treatment

Research has demonstrated this compound's effectiveness in various cancer types, particularly prostate cancer. In clinical settings, it has shown potential when combined with other agents, enhancing overall treatment efficacy. For instance, studies involving estramustine have indicated improved outcomes when used alongside microtubule-targeting drugs like ixabepilone .

Data Table: Efficacy of this compound in Clinical Trials

Case Study 1: Prostate Cancer

In a phase II trial involving patients with castration-resistant prostate cancer (CRPC), the combination of this compound and ixabepilone was evaluated. The trial reported a significant increase in the percentage of patients achieving a ≥50% decline in prostate-specific antigen (PSA) levels when treated with the combination therapy compared to ixabepilone alone .

Case Study 2: Breast Cancer

Another study focused on hormone-refractory breast cancer patients treated with this compound showed promising results. The treatment led to notable tumor regression and improved quality of life for patients who had limited options due to previous therapies .

Resistance Mechanisms

This compound has been shown to circumvent several mechanisms of drug resistance commonly encountered in cancer therapy. For example, it remains effective against tumors that have developed resistance to taxanes due to its unique binding properties and action on microtubules .

Comparative Studies

Comparative studies between this compound and traditional chemotherapy agents indicate a lower incidence of side effects, particularly myelosuppression. This profile suggests that this compound could be a preferable option for patients who are sensitive to the adverse effects of conventional chemotherapy .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Alestramustine in disrupting microtubule dynamics?

this compound exerts its cytostatic effects by binding to microtubule-associated proteins (MAPs) and β-tubulin via its active metabolites, thereby inhibiting microtubule polymerization and destabilizing mitotic spindles. This mechanism disrupts cell division, particularly in rapidly proliferating cells. Methodologically, researchers can validate this mechanism using in vitro tubulin polymerization assays and immunofluorescence microscopy to visualize microtubule disassembly in treated cell lines .

Q. What experimental methods are critical for characterizing the purity and stability of this compound in preclinical studies?

High-performance liquid chromatography (HPLC) with UV-Vis detection is essential for purity analysis, while mass spectrometry (MS) confirms molecular identity. Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. For reproducibility, ensure batch-to-batch consistency using nuclear magnetic resonance (NMR) spectroscopy for structural validation .

Q. Which in vitro and in vivo models are most relevant for studying this compound’s antineoplastic efficacy?

Use human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) for in vitro cytotoxicity assays (e.g., MTT or Annexin V/PI staining). For in vivo studies, xenograft models in immunodeficient mice are standard. Ensure rigorous controls, such as vehicle-treated cohorts and dose-response curves, to validate specificity .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to improve yield and reduce cytotoxic byproducts?

Employ Design of Experiments (DoE) methodologies to analyze factors like reaction temperature, solvent polarity, and catalyst concentration. Use green chemistry principles (e.g., solvent-free reactions or biocatalysis) to minimize hazardous byproducts. Characterization of intermediates via LC-MS and X-ray crystallography ensures structural fidelity at each synthesis step .

Q. How should contradictory data on this compound’s efficacy across cancer subtypes be resolved?

Conduct meta-analyses of existing preclinical data to identify confounding variables (e.g., cell line heterogeneity, dosing schedules). Validate findings using orthogonal assays (e.g., clonogenic survival vs. apoptosis assays) and replicate experiments across independent labs. Cross-reference pharmacokinetic data (e.g., plasma half-life, tissue penetration) to contextualize efficacy disparities .

Q. What strategies enhance the tumor selectivity of this compound to minimize off-target toxicity?

Develop ligand-conjugated derivatives (e.g., folate or antibody-drug conjugates) to exploit tumor-specific receptors. Use computational docking studies to predict binding affinities for target vs. non-target tissues. Validate selectivity via comparative cytotoxicity assays in primary human fibroblasts and cancer cells .

Q. How can researchers design combination therapies to overcome this compound resistance in refractory cancers?

Perform high-throughput screening of FDA-approved drugs paired with this compound to identify synergistic interactions (e.g., checkpoint inhibitors or PARP inhibitors). Use Chou-Talalay synergy indices to quantify combinatory effects. Mechanistic studies (e.g., RNA-seq) can reveal pathways driving resistance, such as ABC transporter upregulation .

Q. What methodologies are recommended for assessing this compound’s impact on non-mitotic cellular processes?

Combine transcriptomic profiling (RNA-seq) with proteomic analyses (e.g., SILAC) to identify off-target effects on metabolic or signaling pathways. Functional assays, such as Seahorse metabolic flux analysis, can quantify changes in glycolysis or oxidative phosphorylation .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) properties?

Use physiologically based pharmacokinetic (PBPK) models parameterized with in vitro ADME data (e.g., Caco-2 permeability, microsomal stability). Molecular dynamics simulations can predict binding kinetics to β-tubulin isoforms, informing dose optimization .

Q. What standardization protocols are critical for cross-study comparisons of this compound’s preclinical data?

Adopt CONSORT-like guidelines for animal studies, including blinding, randomization, and power analysis. For in vitro work, follow MIAME standards for omics data and MIATA guidelines for flow cytometry. Publicly share raw data and analysis pipelines via repositories like Figshare or Zenodo .

Eigenschaften

CAS-Nummer |

139402-18-9 |

|---|---|

Molekularformel |

C26H36Cl2N2O4 |

Molekulargewicht |

511.5 g/mol |

IUPAC-Name |

[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (2S)-2-aminopropanoate |

InChI |

InChI=1S/C26H36Cl2N2O4/c1-16(29)24(31)34-23-8-7-22-21-5-3-17-15-18(33-25(32)30(13-11-27)14-12-28)4-6-19(17)20(21)9-10-26(22,23)2/h4,6,15-16,20-23H,3,5,7-14,29H2,1-2H3/t16-,20+,21+,22-,23-,26-/m0/s1 |

InChI-Schlüssel |

NRUFLTXGIPFVSH-KBVRNWHJSA-N |

SMILES |

CC(C(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N |

Isomerische SMILES |

C[C@@H](C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N |

Kanonische SMILES |

CC(C(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Alestramustine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.